N-[3-(Methylsulfanyl)propyl]pyridin-3-amine
Description
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine is a synthetic amine derivative featuring a pyridine ring substituted at the 3-position with an amine-linked propyl chain containing a methylthio (-SCH₃) group. This compound’s structure combines aromaticity (pyridine) with sulfur-containing alkyl chains, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-12-7-3-6-11-9-4-2-5-10-8-9/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
GIJMRBXGWPUWFS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction enables direct coupling of 3-aminopyridine with 3-(methylsulfanyl)propan-1-ol under mild conditions .
Procedure :
-
Reactants :
-
3-Aminopyridine (1.0 equiv), 3-(methylsulfanyl)propan-1-ol (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).
-
-
Conditions :
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst System | DIAD/PPh₃ |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 12 hours |
Reductive Amination with 3-(Methylsulfanyl)propanal
This two-step method involves imine formation followed by reduction .
Procedure :
-
Synthesis of 3-(Methylsulfanyl)propanal :
-
Reductive Amination :
Key Parameters :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 hours |
Copper-Catalyzed Chan–Lam Coupling
Aryl boronic acids can be coupled with N-aminopyridinium salts to access N-aryl derivatives, which are subsequently alkylated .
Procedure :
-
Chan–Lam Coupling :
-
Alkylation :
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuF₂ (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 70°C |
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 70–75 | Scalable, uses readily available reagents | Requires harsh bases (e.g., NaH) |
| Mitsunobu Reaction | 65–70 | Mild conditions, high selectivity | Expensive reagents (DIAD, PPh₃) |
| Reductive Amination | 60–65 | One-pot synthesis | Requires aldehyde precursor |
| Chan–Lam Coupling | 70 | Modular, enables diverse N-aryl derivatives | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Research
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential intermediate in organic synthesis .
| Reaction Type | Products |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Amines, thiols |
| Substitution | Alkylated or acylated derivatives |
Biological Research
The compound exhibits potential biological activity, particularly in enzyme interactions and receptor modulation. Studies have indicated that it may inhibit specific enzymes and modulate receptor activity, leading to various physiological effects .
Key Biological Activities :
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, including Mycobacterium tuberculosis (Mtb) .
- Cytotoxicity : Assessment of cytotoxicity against mammalian cells indicates varying degrees of toxicity, crucial for evaluating therapeutic indices .
- Therapeutic Potential : The ability to modulate enzyme activity suggests applications in drug development targeting resistant bacterial strains or specific diseases .
Medicinal Chemistry
Research is ongoing to explore its potential therapeutic applications. The compound's interactions with biological targets suggest roles in drug development, particularly in creating novel therapeutics for drug-resistant infections or other diseases .
Case Study 1: Antimicrobial Properties
A study focused on the modification of similar compounds demonstrated enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. The introduction of specific substituents significantly improved antibacterial efficacy while maintaining low cytotoxicity towards human cells .
Case Study 2: Enzyme Inhibition
Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition could be leveraged to develop treatments for diseases where these enzymes play a critical role .
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several derivatives, as highlighted below:
Key Observations :
- The pyridine ring is a common feature, but substitution patterns (e.g., 3-amine vs. 2-pyridyl in Pheniramine) alter electronic properties and binding interactions.
Functional Group Impact on Physicochemical Properties
- This group is less polar than hydroxyl or amine groups, as seen in compounds like N-acetyltyramine (), which showed nematocidal activity .
- Pyridine vs.
- Cyclopropane vs.
Biological Activity
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine is a compound that has garnered attention for its potential biological activity, particularly in the context of enzyme interactions and receptor modulation. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol. The compound features a pyridine ring substituted at the 3-position with an amine group and a propyl chain containing a methylsulfanyl group. This unique structure allows for various interactions with biological targets, potentially influencing their activity.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The amine group can form hydrogen bonds with target proteins, while the methylsulfanyl group participates in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. For example, modifications in similar compounds have shown enhanced activity against Mycobacterium tuberculosis (Mtb), indicating potential applications in treating drug-resistant infections .
- Cytotoxicity : Studies assessing cytotoxicity against mammalian cells have shown varying degrees of toxicity, which is crucial for evaluating therapeutic indices. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Therapeutic Potential : The ability to modulate enzyme activity suggests potential applications in drug development, particularly in creating novel therapeutics targeting resistant strains of bacteria or specific diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Q & A
Q. How is stability under physiological conditions assessed?
- Methodological Answer :
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Metabolic Stability Assays : Use liver microsomes to evaluate susceptibility to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
